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molecular formula C17H19NO2S B8004164 1-Benzhydryl-3-(methylsulfonyl)azetidine

1-Benzhydryl-3-(methylsulfonyl)azetidine

Cat. No. B8004164
M. Wt: 301.4 g/mol
InChI Key: BMIKJGOJWRBXBX-UHFFFAOYSA-N
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Patent
US06245799B1

Procedure details

To a cold solution of 34 g (0.142 mol) of 1-(diphenylmethyl)-3-hydroxyazetidine in 200 mL of CH2Cl2 was added 30 mL (212 mol) of triethylamine. To the cold mixture a solution of 19.5 g (0.171 mol) of methanesulfonyl chloride in 50 mL of CH2Cl2 was added dropwise. The reaction was stirred at room temperature for 2 h. Water was added and the methylene chloride was removed under vacuo. The product was extracted with ether, the combined extracts were dried over anhydrous sodium sulfate, and filtered to yield 36 g of product. 1H NMR (300 MHz, CDCl3) δ 2.98 (s, 3H), 3.21 (m, 2H), 3.66 (m, 2H), 4.39 (s, 3H), 5.10 (m, 1H), 7.22 (m, 2H), 7.27 (m, 4H), 7.38 (m, 4H).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:8]2[CH2:11][CH:10](O)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[CH3:26][S:27](Cl)(=[O:29])=[O:28].O>C(Cl)Cl>[C:1]1([CH:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:8]2[CH2:11][CH:10]([S:27]([CH3:26])(=[O:29])=[O:28])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)O)C1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methylene chloride was removed under vacuo
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CC(C1)S(=O)(=O)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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